

CAS number for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1528421

[Get Quote](#)

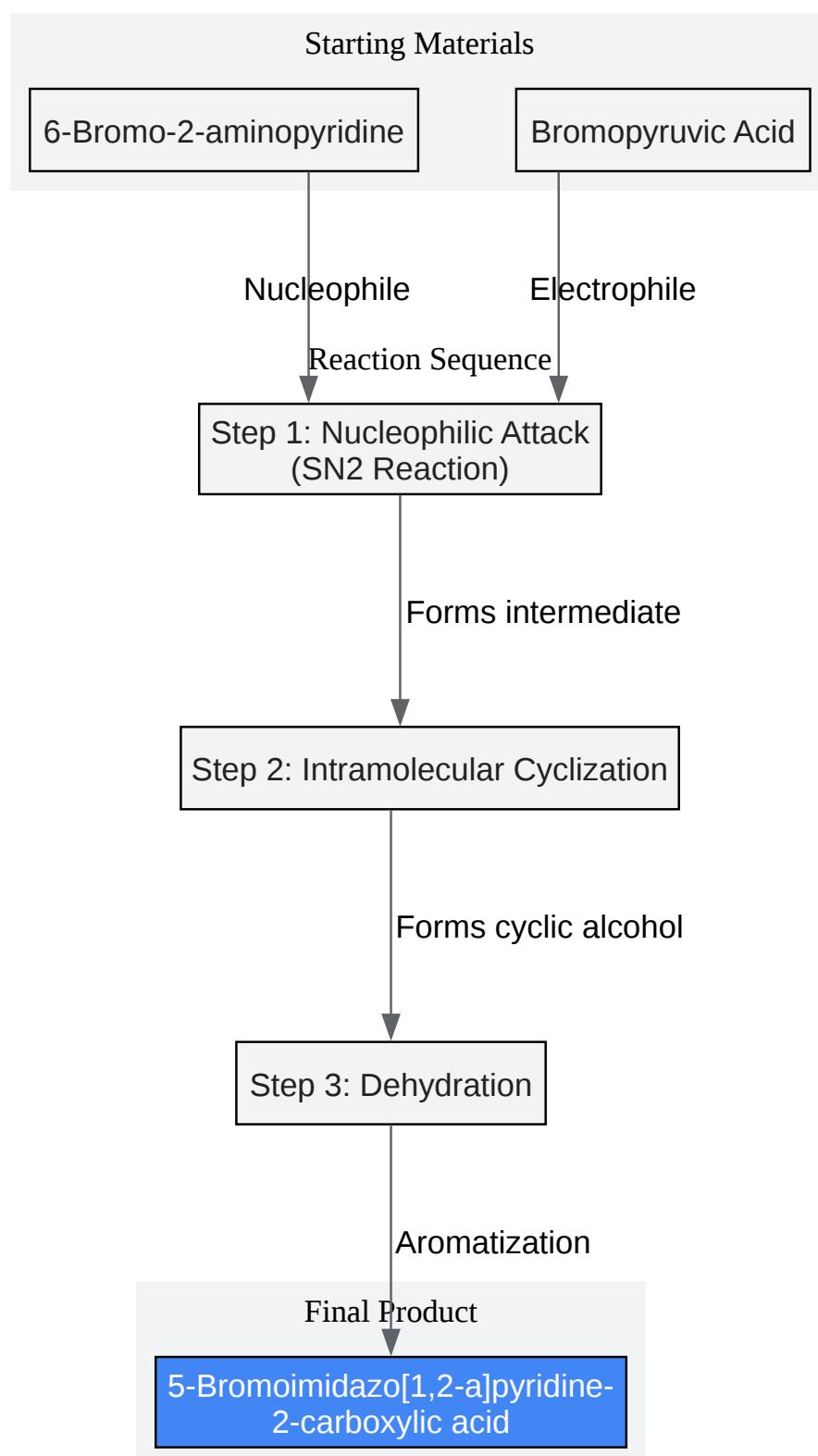
An In-Depth Technical Guide to **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid**

Introduction: A Core Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[\[1\]](#)[\[2\]](#) This fused bicyclic structure, rich in nitrogen, serves as a versatile framework for developing therapeutics. Its unique electronic and structural characteristics allow it to interact with various biological targets, making it a cornerstone in the design of novel drugs. Within this important class of molecules, **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** has emerged as a key building block for researchers and drug development professionals. Its strategic placement of a bromine atom and a carboxylic acid group provides orthogonal handles for synthetic diversification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive technical overview of **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid**, intended for scientists engaged in pharmaceutical research and development. We will delve into its chemical identity, synthesis, and critical applications, supported by established protocols and mechanistic insights.

Chemical Identity and Properties


A precise understanding of a compound's properties is foundational to its application in a research setting. The key identifiers and physicochemical properties of **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	1026201-52-4	[3][4][5]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[3]
Molecular Weight	241.04 g/mol	[3]
Synonyms	5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid	[3]
Appearance	Typically a solid (White to light yellow)	[6] (Inferred from related esters)

Synthesis and Mechanistic Rationale

The construction of the imidazo[1,2-a]pyridine core is a well-established field, with numerous synthetic strategies reported.[1][7] The most common and direct approach involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α -halocarbonyl compound.

For the synthesis of the title compound, the logical precursors are 6-bromo-2-aminopyridine and an α -keto acid derivative such as bromopyruvic acid. The reaction proceeds via an initial SN₂ reaction, where the exocyclic nitrogen of the aminopyridine attacks the electrophilic carbon of the α -haloketone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is adapted from established procedures for analogous imidazo[1,2-a]pyridine-2-carboxylic acids.^[8] It represents a self-validating system where reaction progress can be monitored by standard analytical techniques (TLC, LC-MS).

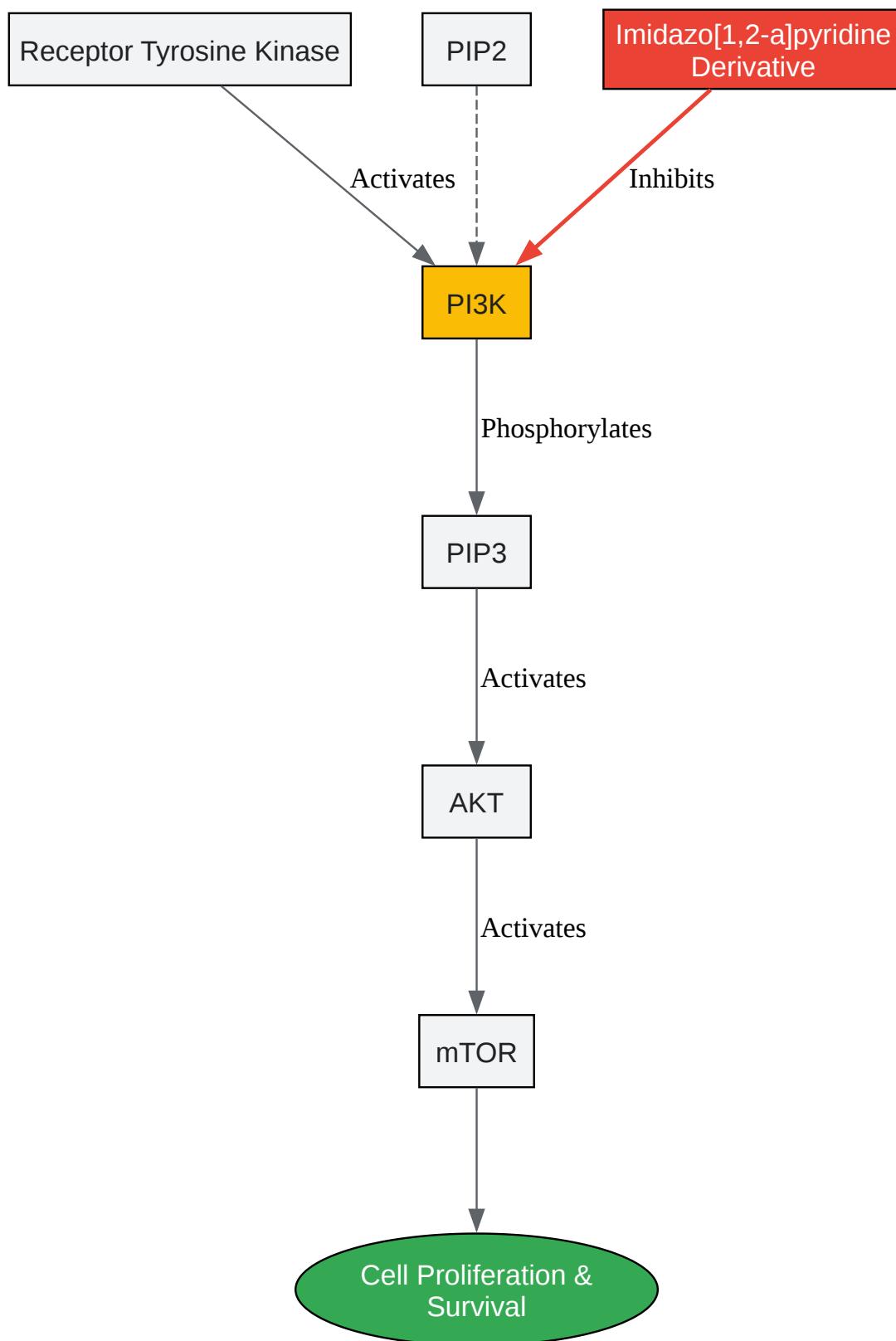
Objective: To synthesize **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid**.

Materials:

- 6-Bromo-2-aminopyridine
- Bromopyruvic acid
- Anhydrous Methanol (MeOH)
- Sodium Bicarbonate (NaHCO₃)
- Ethyl Acetate (EtOAc)
- Hydrochloric Acid (HCl)
- Deionized Water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2-aminopyridine (1.0 eq) in anhydrous MeOH.
- Reagent Addition: Add bromopyruvic acid (1.0 eq) to the suspension at room temperature. The causality here is critical: the acidic environment facilitates the initial condensation while the alcohol serves as a suitable solvent for the polarity of the reactants and intermediates.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.


- **Workup:** Cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration.
- **Purification:** Neutralize the filtrate with a saturated solution of NaHCO_3 . The crude product will precipitate out of the solution. The rationale for neutralization is to deprotonate the carboxylic acid and any remaining acidic species, making the target compound less soluble in the aqueous methanol.
- **Isolation:** Filter the solid, wash with cold water, and then a small amount of cold EtOAc to remove non-polar impurities.
- **Drying:** Dry the purified solid under vacuum to yield **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid**. Characterize the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Chemical Biology

The imidazo[1,2-a]pyridine core is a key pharmacophore, and the title compound serves as a crucial intermediate in the synthesis of potent therapeutic agents.^[1] The bromine atom at the 5-position is particularly useful as it can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The carboxylic acid at the 2-position is an ideal handle for forming amide bonds, a common linkage in pharmaceutical compounds.^[2]

Targeting Kinases in Oncology

The imidazo[1,2-a]pyridine scaffold has been identified in compounds designed as phosphoinositide 3-kinase (PI3K) inhibitors.^[9] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** can be used to synthesize libraries of derivatives to probe the ATP-binding pocket of PI3K, with the goal of developing potent and selective inhibitors.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K pathway by imidazo[1,2-a]pyridine derivatives.

Development of Anti-Infective Agents

This scaffold is also being explored for the development of novel antitubercular agents.[\[9\]](#) The emergence of multidrug-resistant strains of *Mycobacterium tuberculosis* necessitates the discovery of new drugs with novel mechanisms of action. The versatility of the 5-bromo-2-carboxylic acid starting material allows for the systematic modification of the core structure to optimize activity against bacterial targets while minimizing toxicity.

Amide Coupling Protocol for Library Synthesis

A common downstream application is the coupling of the carboxylic acid with various amines to generate a library of amides for structure-activity relationship (SAR) studies.[\[2\]](#)

Objective: To synthesize an amide derivative from **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid**.

Materials:

- **5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** (1.0 eq)
- Desired amine (primary or secondary, 1.1 eq)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
- HOBT (1-Hydroxybenzotriazole) (0.1 eq)
- DMAP (4-Dimethylaminopyridine) (cat.)
- Anhydrous Acetonitrile (CH_3CN)

Procedure:

- Dissolution: Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), HOBT (0.1 eq), and DMAP in anhydrous CH_3CN .
- Activation: Stir the mixture at room temperature for 15-20 minutes. During this step, EDC and HOBT react with the carboxylic acid to form a highly reactive active ester intermediate, which is more susceptible to nucleophilic attack than the parent acid.

- Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
- Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution, followed by brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Conclusion

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1026201-52-4) is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences.^{[3][4][5]} Its well-defined synthesis and dual functional handles provide a reliable and versatile platform for the construction of complex molecules targeting a range of diseases, from cancer to infectious agents.^{[2][9]} The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to harness the full potential of this valuable scaffold in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. 5-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid – Ascendex Scientific, LLC [ascendexllc.com]

- 5. 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid [thesynnovator.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid|CAS 1026201-45-5 [benchchem.com]
- To cite this document: BenchChem. [CAS number for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1528421#cas-number-for-5-bromoimidazo-1-2-a-pyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com